6-Phenylpyridazin-3-amine
Overview
Description
Synthesis Analysis
The synthesis of 6-Phenylpyridazin-3-amine and related compounds often involves cyclometalated and cyclization reactions. For instance, cyclometalated 6-phenyl-2,2'-bipyridyl platinum(II) acetylide complexes have been synthesized, demonstrating the versatility of phenylpyridazine derivatives in forming complex metal-organic structures (Schneider et al., 2009). Additionally, reactions involving 3-substituted 6-Phenyl-1,2,4-triazines with phenylacetonitrile anion in polar aprotic solvents have been studied, leading to various ring transformation products including 3-amino-4,6-diphenylpyridazine, showcasing the chemical reactivity of phenylpyridazine derivatives (Rykowski, Wolińska, & van der Plas, 2001).
Molecular Structure Analysis
The molecular structure of 6-Phenylpyridazin-3-amine derivatives has been elucidated through various analytical techniques, including X-ray crystallography. These analyses have revealed the geometric configurations and electron distributions that influence their reactivity and physical properties. For example, cyclometalated complexes involving phenylpyridazine ligands have been structurally characterized, displaying distorted square planar geometries around platinum(II) ions, which are crucial for their photophysical properties (Schneider et al., 2009).
Chemical Reactions and Properties
6-Phenylpyridazin-3-amine and its derivatives participate in various chemical reactions, including oxidative and reductive quenching, demonstrating their chemical versatility. These reactions are essential for understanding the compound's behavior in different chemical environments and for exploiting its properties in synthetic applications. For example, platinum(II) acetylide complexes of phenylpyridazine derivatives undergo oxidative quenching by MV(2+), showcasing their potential in redox chemistry (Schneider et al., 2009).
Physical Properties Analysis
The physical properties of 6-Phenylpyridazin-3-amine derivatives, such as solubility, melting point, and photophysical properties, are critical for their practical applications. These properties are influenced by the molecular structure and substituents on the phenylpyridazine core. Research into the photophysical properties of cyclometalated platinum(II) acetylide complexes highlights the potential of phenylpyridazine derivatives in materials science, particularly in the development of emissive materials for optoelectronic applications (Schneider et al., 2009).
Scientific Research Applications
Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities . They are present in some commercially available drugs and agrochemicals . Here are some of the applications:
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Pharmacology
- Pyridazine based systems have been shown to have numerous practical applications . They have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
- Pyridazinone is the derivative of pyridazine which belongs to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six-membered ring and oxygen atom at 3 position of the ring .
- Different structures of pyridazinone have been utilized as a part of various complex compounds and these compounds exhibited diversified pharmacological activities .
- Substantial numbers of pyridazines and pyridazinones containing different moieties or substituents have been demonstrated to possess antipyretics, anti-inflammatory and analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular and many other anticipated biological properties .
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Agrochemicals
- Various pyridazinone derivatives are well known as agrochemicals .
- The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .
- Examples include anti-platelet agent Zardaverine, anti-inflammatory agent Emorfazone and herbicide agents Pyridaben and Norflurazon and various other therapeutically pyridazine and pyridazinone drugs .
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Plant Virucides : Some pyridazine derivatives are used as plant virucides, which are agents that are used to deactivate or destroy viruses in plants .
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Antitumor Agents : Certain pyridazine derivatives have been found to exhibit antitumor activities . They can inhibit the growth of tumors or kill tumor cells .
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Fungicides : Pyridazine derivatives are also used as fungicides, which are chemical compounds used to kill parasitic fungi or their spores .
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Insecticides : Some pyridazine derivatives are used as insecticides, which are substances used to kill insects .
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Herbicides : Pyridazine derivatives are also used as herbicides, which are substances that are toxic to plants and are used to destroy unwanted vegetation .
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Anti-inflammatory Agents : Certain pyridazine derivatives have anti-inflammatory properties and can be used to reduce inflammation .
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Plant Virucides : Some pyridazine derivatives are used as plant virucides, which are agents that are used to deactivate or destroy viruses in plants .
-
Antitumor Agents : Certain pyridazine derivatives have been found to exhibit antitumor activities . They can inhibit the growth of tumors or kill tumor cells .
-
Fungicides : Pyridazine derivatives are also used as fungicides, which are chemical compounds used to kill parasitic fungi or their spores .
-
Insecticides : Some pyridazine derivatives are used as insecticides, which are substances used to kill insects .
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Herbicides : Pyridazine derivatives are also used as herbicides, which are substances that are toxic to plants and are used to destroy unwanted vegetation .
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Anti-inflammatory Agents : Certain pyridazine derivatives have anti-inflammatory properties and can be used to reduce inflammation .
Safety And Hazards
Future Directions
While specific future directions for 6-Phenylpyridazin-3-amine are not mentioned in the available literature , pyridazine derivatives are being extensively studied for their wide range of pharmacological activities . This suggests that 6-Phenylpyridazin-3-amine could potentially be explored for similar applications in the future.
properties
IUPAC Name |
6-phenylpyridazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-7-6-9(12-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDZFWNQRRMELI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474739 | |
Record name | 6-phenylpyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenylpyridazin-3-amine | |
CAS RN |
14966-91-7 | |
Record name | 6-phenylpyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-phenylpyridazin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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